5-(Difluoromethyl)-2-(trifluoromethyl)phenol
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Overview
Description
5-(Difluoromethyl)-2-(trifluoromethyl)phenol is a fluorinated organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a phenol ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol derivatives using trifluoromethylating agents under controlled conditions . Another approach involves the defluorinative functionalization of trifluoromethyl alkenes with carbonyl derivatives, which can be achieved through photoinduced reactions .
Industrial Production Methods
Industrial production of fluorinated compounds often employs large-scale synthesis techniques that ensure high yield and purity. Methods such as continuous flow chemistry and the use of microreactors have been developed to optimize the production of compounds like 5-(Difluoromethyl)-2-(trifluoromethyl)phenol . These methods allow for precise control over reaction conditions, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the difluoromethyl or trifluoromethyl groups, leading to the formation of partially or fully reduced products.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .
Scientific Research Applications
5-(Difluoromethyl)-2-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-(Difluoromethyl)-2-(trifluoromethyl)phenol exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to specific targets. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenol: Contains only the trifluoromethyl group attached to the phenol ring.
Difluoromethylphenol: Contains only the difluoromethyl group attached to the phenol ring.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone functional group.
Uniqueness
5-(Difluoromethyl)-2-(trifluoromethyl)phenol is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups on the phenol ring. This dual substitution imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to compounds with only one type of fluorinated group .
Properties
Molecular Formula |
C8H5F5O |
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Molecular Weight |
212.12 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H5F5O/c9-7(10)4-1-2-5(6(14)3-4)8(11,12)13/h1-3,7,14H |
InChI Key |
NBKDYAXCUVDMRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)O)C(F)(F)F |
Origin of Product |
United States |
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